5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT)
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT)
Potent, selective protein phosphatase 2A (PP2A) inhibitor. Cell adhesion inhibitor. Inhibits the adhesion of B16 melanoma cells to laminin and collagen type IV in a dose dependent manner but not to fibronectin. Antitumor agent. Antimetastatic. Apoptosis inducer.
[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate is a natural product found in Streptomyces with data available.
[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate is a natural product found in Streptomyces with data available.
Brand Name:
Vulcanchem
CAS No.:
156856-30-3
VCID:
VC21091518
InChI:
InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7+,10-9+
SMILES:
CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O
Molecular Formula:
C21H32NaO7P
Molecular Weight:
428.5 g/mol
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT)
CAS No.: 156856-30-3
Cat. No.: VC21091518
Molecular Formula: C21H32NaO7P
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, selective protein phosphatase 2A (PP2A) inhibitor. Cell adhesion inhibitor. Inhibits the adhesion of B16 melanoma cells to laminin and collagen type IV in a dose dependent manner but not to fibronectin. Antitumor agent. Antimetastatic. Apoptosis inducer. [(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate is a natural product found in Streptomyces with data available. |
|---|---|
| CAS No. | 156856-30-3 |
| Molecular Formula | C21H32NaO7P |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | [(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7+,10-9+ |
| Standard InChI Key | PQNNIEWMPIULRS-SUTYWZMXSA-N |
| Isomeric SMILES | C/C=C/C=C/C=C/C(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O |
| SMILES | CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O |
| Canonical SMILES | CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O |
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